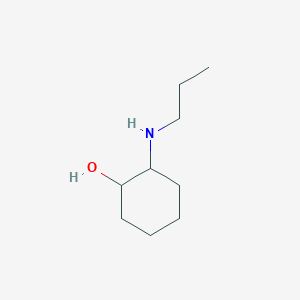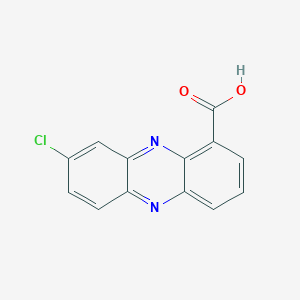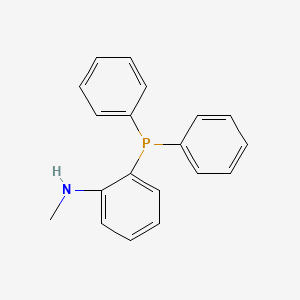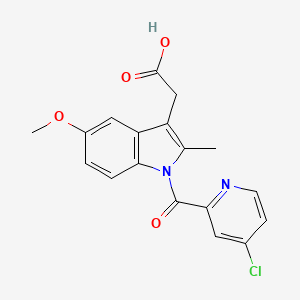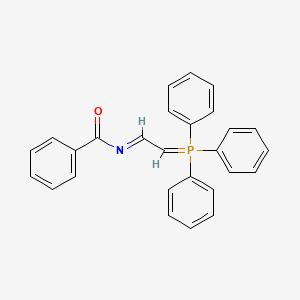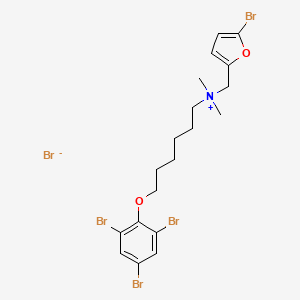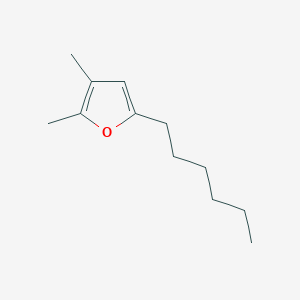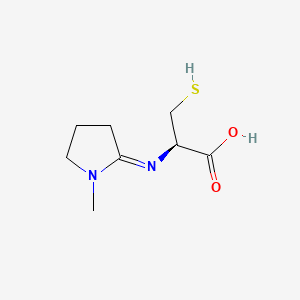
Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol typically involves the formation of the triazole ring followed by the introduction of the diethanol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of the triazole ring. Subsequent reactions with ethylene oxide or ethylene glycol can introduce the diethanol groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper or palladium may be used to facilitate the cyclization and subsequent functionalization steps. The use of microwave irradiation has also been reported to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol exerts its effects often involves interactions with biological targets such as enzymes or receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diethanol moiety can enhance solubility and facilitate interactions with hydrophilic regions of biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
2,2’-((1H-1,2,3-Triazol-4-yl)azanediyl)diethanol: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
2,2’-((1H-1,2,4-Triazol-5-yl)azanediyl)diethanol: Another isomer with the triazole ring substituted at a different position.
Uniqueness
2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with biological targets. The presence of two diethanol groups also enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Properties
CAS No. |
61562-62-7 |
|---|---|
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(1H-1,2,4-triazol-5-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O2/c11-3-1-10(2-4-12)6-7-5-8-9-6/h5,11-12H,1-4H2,(H,7,8,9) |
InChI Key |
MFWXXPFUCZNVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


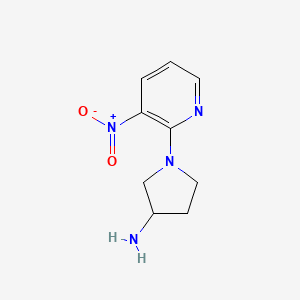

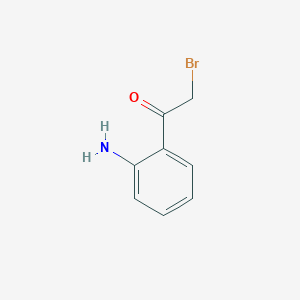
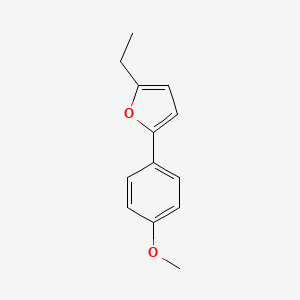
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
